2-Bromo-4-chloro-6-fluoroaniline

Catalog No.
S672135
CAS No.
195191-47-0
M.F
C6H4BrClFN
M. Wt
224.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-6-fluoroaniline

CAS Number

195191-47-0

Product Name

2-Bromo-4-chloro-6-fluoroaniline

IUPAC Name

2-bromo-4-chloro-6-fluoroaniline

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

HBHBARSMRVAINH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)Cl

Application in the Preparation of Bradykinin1 Antagonist

Specific Scientific Field: The specific scientific field for this application is Medicinal Chemistry .

Summary of the Application: 2-Bromo-4-chloro-6-fluoroaniline may be used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist .

Results or Outcomes: The result of this application is the production of a fragment of a bradykinin1 antagonist. This antagonist is orally bioavailable and can penetrate the central nervous system (CNS) .

For instance, it could potentially be used in the development of new pharmaceuticals, the synthesis of complex organic molecules, or the creation of new materials with unique properties. The specific methods of application, experimental procedures, and outcomes would depend on the exact nature of the research being conducted .

2-Bromo-4-chloro-6-fluoroaniline is an aromatic amine characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine, attached to a benzene ring. Its chemical formula is C₆H₄BrClFN, and it has a molecular weight of 224.46 g/mol. This compound appears as a solid, typically ranging in color from white to dark purple, and has a melting point between 55°C and 59°C . The presence of halogen atoms significantly influences its chemical reactivity and biological activity.

, including:

  • Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic substitution methods.
  • Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

  • Substitution Reactions: Sodium hydroxide or potassium carbonate are often used as bases in these reactions.
  • Oxidation and Reduction: Hydrogen peroxide or sodium borohydride may be employed for oxidation and reduction processes.
  • Coupling Reactions: Organoboron reagents and palladium catalysts are typically used under mild conditions.

2-Bromo-4-chloro-6-fluoroaniline exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as a precursor in the synthesis of pharmaceuticals targeting the central nervous system. For instance, it has been utilized in developing orally bioavailable bradykinin 1 antagonists, which are compounds that may help manage pain and inflammation . The presence of halogens enhances its binding affinity to biological targets, making it a valuable compound in drug development.

The synthesis of 2-Bromo-4-chloro-6-fluoroaniline typically involves halogenation reactions. A common method includes:

  • Bromination: Starting from 2-chloro-6-fluoroaniline, bromine or N-bromosuccinimide (NBS) is added in the presence of a solvent like dimethylformamide (DMF) at low temperatures.
  • Purification: The product is purified through crystallization or chromatography to achieve high purity levels .

Industrial production may involve multi-step synthesis from aniline derivatives, optimizing reaction conditions for yield and purity.

2-Bromo-4-chloro-6-fluoroaniline finds applications across various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis targeting neurological pathways.
  • Agrochemicals: Utilized in the development of herbicides and pesticides.
  • Dyes and Pigments: Employed in producing specialty chemicals for coloring agents .

Studies have shown that 2-Bromo-4-chloro-6-fluoroaniline interacts with specific enzymes and receptors due to its halogenated structure. This interaction can modulate biochemical pathways, leading to therapeutic effects. For example, its role as a probe in biochemical assays allows researchers to study enzyme kinetics and inhibition mechanisms.

Several compounds share structural similarities with 2-Bromo-4-chloro-6-fluoroaniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-5-chloro-2-fluoroaniline116369-24-50.84
5-Bromo-2-chloro-4-fluoroaniline305795-89-50.79
2-Bromo-5-chloro-4-fluoroaniline85462-59-50.76
3-Bromo-4-chloro-2-fluoroaniline1539469-93-60.75

Uniqueness

The uniqueness of 2-Bromo-4-chloro-6-fluoroaniline lies primarily in its specific arrangement of halogens on the aromatic ring, which influences its reactivity profile and biological activity compared to similar compounds. The combination of bromine, chlorine, and fluorine creates distinct electronic effects that can enhance its utility in medicinal chemistry applications .

While the exact discovery date is not explicitly documented, the compound’s synthesis and applications have gained traction in recent decades. Patents from the 2010s, such as CN105646233A (2016), describe optimized methods for its preparation, indicating its growing importance in organic synthesis. Its development aligns with advancements in halogenated aromatic chemistry, where multi-substituted benzene derivatives are prioritized for their versatility in drug design.

Significance in Halogenated Aromatic Chemistry

The presence of three halogens (bromo, chloro, fluoro) at positions 2, 4, and 6 of the aniline ring confers distinct electronic and steric properties. This substitution pattern enables:

  • Electrophilic substitution control: Halogens direct incoming groups to specific positions due to their electron-withdrawing effects.
  • Enhanced bioactivity: Fluorine’s electronegativity and bromine’s bulkiness modulate pharmacokinetic properties in target molecules.
  • Versatile reactivity: The amino group facilitates nucleophilic substitution, while halogens allow cross-coupling reactions (e.g., Suzuki-Miyaura).

Research Context and Academic Importance

2-Bromo-4-chloro-6-fluoroaniline serves as a scaffold for synthesizing complex molecules, including:

  • Kinase inhibitors: Halogenated anilines are precursors to ATP-binding site inhibitors.
  • Antimicrobial agents: Fluorinated analogs often exhibit improved membrane permeability.
  • CNS-targeting drugs: Its lipophilicity and hydrogen-bonding capacity aid blood-brain barrier penetration.

Conventional Synthetic Routes

Halogenation of Aniline Derivatives

Traditional electrophilic halogenation remains a cornerstone for introducing halogens to aniline derivatives. For 2-bromo-4-chloro-6-fluoroaniline, sequential halogenation is critical, often starting with fluorination due to fluorine’s strong directing effects. The amino group in aniline activates the ring for electrophilic substitution, favoring ortho and para positions. However, achieving precise halogen placement requires careful modulation of reaction conditions. For instance, bromination of 4-chloro-6-fluoroaniline can be directed using Lewis acids like FeBr₃ to stabilize intermediates and enhance regioselectivity [1]. Chlorination, conversely, may employ sulfuryl chloride (SO₂Cl₂) under controlled temperatures to minimize overhalogenation [2].

Protecting Group Strategies in Synthesis

Protecting the amino group is essential to prevent unwanted side reactions during halogenation. Acetylation with acetyl chloride or tert-butoxycarbonyl (Boc) groups are common strategies. In one protocol, o-fluoroaniline is acetylated to form a protected intermediate, which mitigates the amino group’s activating effects and redirects electrophiles to desired positions [1]. Subsequent sulfonylation with chlorosulfonic acid introduces sulfonate groups, further altering electronic properties to favor bromination at the 2-position [1]. Deprotection under acidic conditions (e.g., sulfuric acid) regenerates the free amine while preserving halogen placements [1].

Sulfonylation and Amidation Approaches

Sulfonylation serves dual roles: as a protecting group and a directing moiety. For example, sulfonamide formation via reaction with chlorosulfonic acid creates intermediates that stabilize negative charges, steering electrophiles to specific ring positions [1]. Amidation further modulates reactivity; acetylated intermediates undergo bromination with hydrogen peroxide and hydrobromic acid, yielding 2-bromo derivatives with minimal para-substitution [1]. This stepwise approach—protection, sulfonylation, halogenation, and deprotection—ensures high regioselectivity but requires meticulous optimization to avoid side reactions.

Modern Synthetic Approaches

Photochemical Methods for Aniline Functionalization

Photocatalytic strategies have emerged as tools for C–H functionalization, enabling halogenation under milder conditions. While not yet widely reported for 2-bromo-4-chloro-6-fluoroaniline, these methods leverage visible light to generate reactive halogen species. For instance, iridium-based photocatalysts paired with N-bromosuccinimide (NBS) could theoretically facilitate bromination at electronically disfavored positions, though scalability remains a challenge.

Catalytic Systems for Regioselective Halogenation

Palladium-catalyzed C–H activation represents a paradigm shift in achieving meta-selectivity. The Pd(II)-catalyzed system using N-bromophthalimide (NBP) and polyfluorobenzoic acid additives enables meta-bromination of aniline derivatives, circumventing traditional ortho/para preferences [2]. This method’s success hinges on electron-deficient ligands that stabilize Pd intermediates, directing bromine to the meta position [2]. For 2-bromo-4-chloro-6-fluoroaniline, iterative application of such systems could sequentially introduce halogens, though steric and electronic interactions between substituents require further study.

Green Chemistry Applications in Synthesis

Efforts to reduce environmental impact include solvent selection and catalyst recovery. Hexafluoroisopropanol (HFIP), used in Pd-catalyzed reactions, offers improved solubility and lower toxicity compared to dichloromethane [2]. Additionally, hydrogen peroxide as an oxidant in bromination minimizes hazardous waste [1]. However, high-temperature deprotection steps (e.g., 160°C in sulfuric acid) remain energy-intensive, highlighting areas for improvement [1].

Industrial Scale Production

Scalability Considerations and Challenges

Scaling multi-step syntheses introduces challenges in yield consistency and purification. A patent example producing 2-bromo-6-fluoroaniline at 250 kg scale reported 50–60% yields, attributed to losses during sulfonylation and bromination [1]. For 2-bromo-4-chloro-6-fluoroaniline, additional chlorination steps would exacerbate yield attrition, necessitating robust isolation techniques. Safety concerns, such as handling chlorosulfonic acid and high-temperature reactions, further complicate large-scale operations [1].

Process Optimization Strategies

Optimization focuses on reducing step count and enhancing catalyst efficiency. Combining sulfonylation and bromination into a one-pot reaction could minimize intermediate isolation. Catalytic recycling, as demonstrated in Pd systems, lowers metal consumption and costs [2]. Temperature control during exothermic steps (e.g., acetyl chloride addition) also improves reproducibility [1].

Economic Feasibility Analysis

Cost drivers include raw material availability and catalyst expenses. O-fluoroaniline, a precursor, is commercially accessible, but multi-halogenation increases reagent costs (e.g., NBP, Pd catalysts) [2]. A comparative analysis of conventional vs. catalytic methods reveals trade-offs: the former has lower catalyst costs but higher energy input, while the latter offers better selectivity but requires expensive ligands. Bulk procurement of hydrobromic acid and hydrogen peroxide could offset some expenses [1].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-chloro-6-fluoroaniline

Dates

Modify: 2023-08-15

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